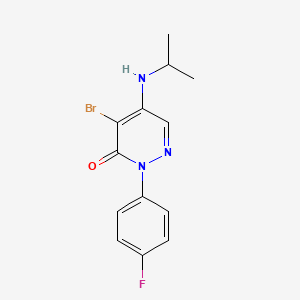
4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone, also known as 4-BPFIP, is an organic compound belonging to the class of pyridazinones and is used in many scientific research applications. 4-BPFIP is a white crystalline solid with a molecular weight of 431.4 g/mol. It is soluble in water, methanol, and dimethyl sulfoxide (DMSO). 4-BPFIP is an important intermediate in the synthesis of a variety of compounds, and has been used in a number of biochemical and physiological studies.
Scientific Research Applications
Regioselective Synthesis in Heterocyclic Chemistry
El-hashash and Rizk (2016) describe the use of Michael adducts derived from similar compounds for synthesizing heterocyclic compounds such as pyridazinone, furanone, and oxazinone derivatives. The study emphasizes the role of steric factors in determining regioselectivity, showcasing the utility of these compounds in the synthesis of complex heterocycles El-hashash & Rizk, 2016.
Herbicidal Modes of Action
Hilton et al. (1969) investigated the herbicidal activity of pyridazinone derivatives, finding that they inhibit photosynthesis and the Hill reaction in plants. This work laid the groundwork for developing herbicides with specific modes of action, enhancing agricultural productivity Hilton et al., 1969.
Anticancer and Antiangiogenic Agents
Kamble et al. (2015) synthesized and evaluated a series of pyridazinone derivatives for their anticancer, antiangiogenic, and antioxidant properties. Compounds exhibited significant inhibitory effects on various human cancer cell lines, highlighting the potential of pyridazinone scaffolds in developing new anticancer therapies Kamble et al., 2015.
Drug Discovery and Medicinal Chemistry
A study by Pattison et al. (2009) demonstrated the use of pyridazinone scaffolds in drug discovery, focusing on sequential nucleophilic substitution reactions to create a variety of polyfunctional systems. This approach enables the synthesis of compounds with potential therapeutic applications Pattison et al., 2009.
Novel Heterocyclic Compounds with Antibacterial Activities
El-hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid to synthesize a novel series of heterocyclic compounds, including pyridazinones and furanones, with expected antibacterial activities. This research highlights the importance of pyridazinone derivatives in developing new antibacterial agents El-hashash et al., 2015.
properties
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-5-(propan-2-ylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFN3O/c1-8(2)17-11-7-16-18(13(19)12(11)14)10-5-3-9(15)4-6-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNBXVJYWEWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2830659.png)
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830660.png)
![4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B2830662.png)
![2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2830663.png)
![1,4-Bis[(3-Iodophenyl)carbonyl]piperazine](/img/structure/B2830664.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2830665.png)
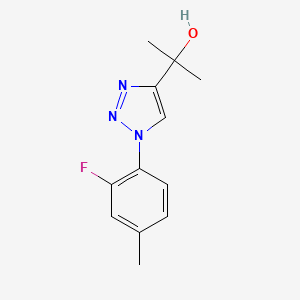
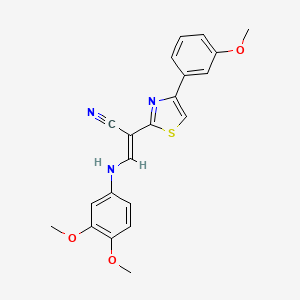
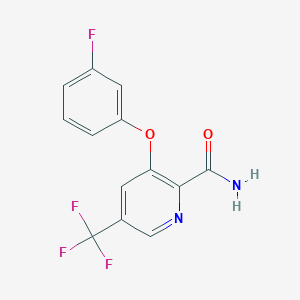
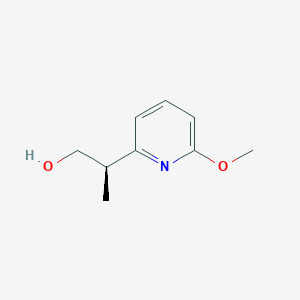

![9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2830677.png)
![4-Methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2830679.png)
![2,2,2-Trifluoro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-imine](/img/structure/B2830680.png)